N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then linked to the indole moiety through a series of reactions. The key steps include:
Formation of the Benzimidazole Core: This is achieved by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid.
Linking to the Indole Moiety: The benzimidazole core is then coupled with the indole derivative through a condensation reaction, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Another benzimidazole derivative with similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Known for its antimicrobial properties.
Uniqueness
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its unique combination of the benzimidazole and indole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N5O4 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-9-10-18(31-2)20-13(17)12-16(24-20)21(29)23-11-5-8-19(28)27-22-25-14-6-3-4-7-15(14)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
IQLFTFVDWCEJHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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